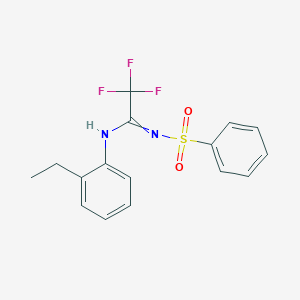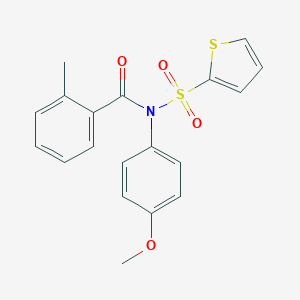![molecular formula C20H19BrN2O6S B284097 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is a synthetic molecule that has gained significant attention in the field of scientific research. The compound has demonstrated potential in various applications, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to exhibit its activity by inhibiting the activity of specific enzymes, such as cholinesterase and acetylcholinesterase.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterase and acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to improve cognitive function and memory. The compound has also demonstrated antitumor activity, leading to cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its ease of synthesis and purification. It is also stable under various conditions, making it suitable for use in various assays. However, the compound has certain limitations, including its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to optimize its activity. Another potential direction is to investigate its potential as an anticancer agent. Further studies are needed to evaluate its activity against various types of cancer and to optimize its therapeutic potential. Finally, the compound's potential as a material for use in electronic devices and sensors should also be explored.
Synthesis Methods
The synthesis of 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate involves a multi-step process. The initial step involves the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene with ethyl chloroformate to form 2-(ethoxycarbonyl)-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene. The intermediate is then reacted with 2-bromo-3,4,5-trimethoxybenzoic acid in the presence of a coupling agent to form the final product.
Scientific Research Applications
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including cholinesterase and acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. The compound has also demonstrated antitumor activity, making it a promising candidate for cancer treatment.
properties
Molecular Formula |
C20H19BrN2O6S |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H19BrN2O6S/c1-26-13-7-11(16(21)18(28-3)17(13)27-2)20(25)29-9-15(24)23-19-12(8-22)10-5-4-6-14(10)30-19/h7H,4-6,9H2,1-3H3,(H,23,24) |
InChI Key |
DBIGOZMOTWJVFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)Br)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)

